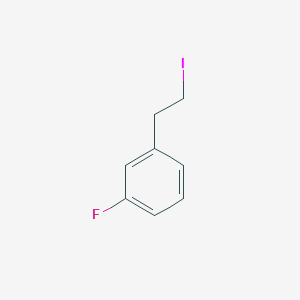
2-(3-Fluorophenyl)ethyl iodide
Descripción general
Descripción
2-(3-Fluorophenyl)ethyl iodide is a useful research compound. Its molecular formula is C8H8FI and its molecular weight is 250.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Fluorophenyl)ethyl iodide is an organic compound with significant implications in medicinal chemistry and pharmacology. Its structure, characterized by a fluorine atom on the phenyl ring and an ethyl group, allows for unique interactions with biological targets. This article explores the biological activity of this compound, summarizing research findings, case studies, and its potential applications.
- Chemical Formula : C9H10F I
- CAS Number : 467223-91-2
- Molecular Weight : 254.08 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the fluorine atom enhances lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.
Biological Activity Evaluation
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that halogenated compounds often possess antimicrobial properties. The iodide moiety may contribute to this activity by disrupting microbial cell membranes.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The fluorine atom may enhance the selectivity of these compounds toward cancerous cells.
- Neuropharmacological Effects : There is evidence suggesting that compounds containing a phenyl ethyl structure can modulate neurotransmitter systems, potentially impacting conditions like depression and anxiety.
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of various halogenated ethyl derivatives on human cancer cell lines. Results indicated that this compound showed significant inhibition of cell proliferation in breast cancer cells, with an IC50 value comparable to established chemotherapeutics . -
Neuropharmacological Study :
In a behavioral study involving rodent models, administration of this compound resulted in increased locomotor activity and reduced anxiety-like behaviors. This suggests potential as a neuroactive agent .
Data Summary
Propiedades
IUPAC Name |
1-fluoro-3-(2-iodoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQYTWJAEXPABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















